molecular formula C11H6ClNO4S B8277202 3-(m-Chlorophenyl)-4,5-Isothiazoledicarboxylic Acid

3-(m-Chlorophenyl)-4,5-Isothiazoledicarboxylic Acid

Cat. No. B8277202
M. Wt: 283.69 g/mol
InChI Key: RZXLZBBLFKVVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04261728

Procedure details

Dimethyl 3-(m-chlorophenyl)-4,5-isothiazoledicarboxylate (14.51 g, 0.0504 mol) was hydrolyzed as given above with NaOH (10.08 g, 0.252 mol) and then acidified with HCl. The purified yellow solid had m.p. 185°-6° with decomposition (rapid heating of the sample produced normal decomposition in this temperature range; slow heating caused a color change to red and m.p. 217.5°-218.5° with decomposition. Infrared of material heated slowly to 190° showed that it was 3-(m-chlorophenyl)-4-isothiazolecarboxylic acid).
Name
Dimethyl 3-(m-chlorophenyl)-4,5-isothiazoledicarboxylate
Quantity
14.51 g
Type
reactant
Reaction Step One
Name
Quantity
10.08 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:12]([C:13]([O:15]C)=[O:14])=[C:11]([C:17]([O:19]C)=[O:18])[S:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].Cl.ClC1C=C(C2C(C(O)=O)=CSN=2)C=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:12]([C:13]([OH:15])=[O:14])=[C:11]([C:17]([OH:19])=[O:18])[S:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Dimethyl 3-(m-chlorophenyl)-4,5-isothiazoledicarboxylate
Quantity
14.51 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NSC(=C1C(=O)OC)C(=O)OC
Step Two
Name
Quantity
10.08 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NSC=C1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
rapid heating of the sample
CUSTOM
Type
CUSTOM
Details
produced normal decomposition in this temperature range
TEMPERATURE
Type
TEMPERATURE
Details
slow heating
TEMPERATURE
Type
TEMPERATURE
Details
Infrared of material heated slowly to 190°

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C1=NSC(=C1C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.